molecular formula C11H15FN2OS B14598765 N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea CAS No. 61290-72-0

N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea

Cat. No.: B14598765
CAS No.: 61290-72-0
M. Wt: 242.32 g/mol
InChI Key: YRDONQNGFDRJPU-UHFFFAOYSA-N
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Description

N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a methyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea typically involves the reaction of 2-fluorobenzylamine with N-methyl-N-(2-hydroxyethyl)thiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiourea moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-methylamine
  • N-(2-Fluorophenyl)methanesulfonamide
  • Benzamide, N-(4-fluorophenyl)-2-bromo-

Uniqueness

N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility in water, while the fluorophenyl group increases its stability and binding affinity to target molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61290-72-0

Molecular Formula

C11H15FN2OS

Molecular Weight

242.32 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1-methylthiourea

InChI

InChI=1S/C11H15FN2OS/c1-14(6-7-15)11(16)13-8-9-4-2-3-5-10(9)12/h2-5,15H,6-8H2,1H3,(H,13,16)

InChI Key

YRDONQNGFDRJPU-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=S)NCC1=CC=CC=C1F

Origin of Product

United States

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